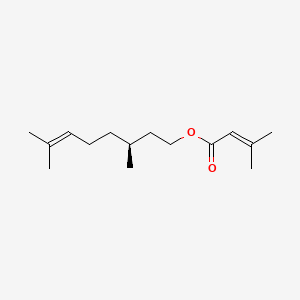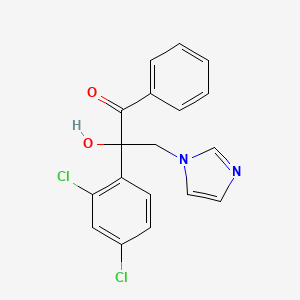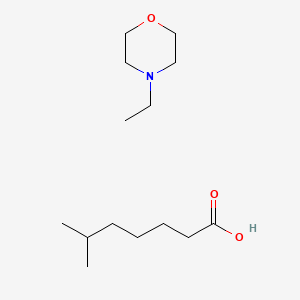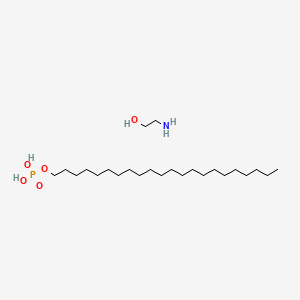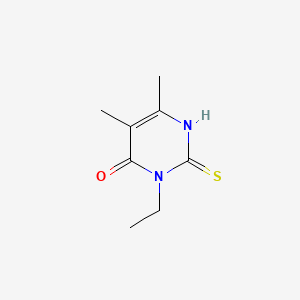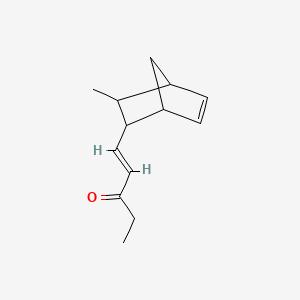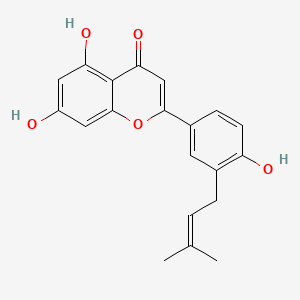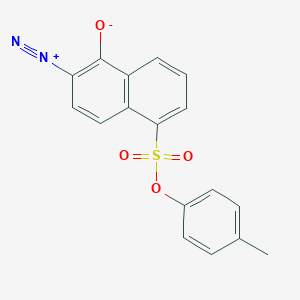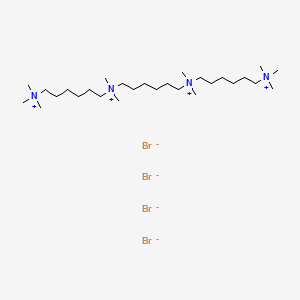
N,N,N',N'-Tetramethyl-N,N'-bis(6-(trimethylammonio)hexyl)-1,6-hexanediaminium tetrabromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N’,N’-Tetramethyl-N,N’-bis(6-(trimethylammonio)hexyl)-1,6-hexanediaminium tetrabromide: is a quaternary ammonium compound. It is known for its unique structure, which includes multiple ammonium groups, making it highly soluble in water and useful in various applications, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetramethyl-N,N’-bis(6-(trimethylammonio)hexyl)-1,6-hexanediaminium tetrabromide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as hexamethylenediamine and trimethylamine.
Quaternization Reaction: The primary step involves the quaternization of hexamethylenediamine with trimethylamine in the presence of a suitable solvent, such as methanol or ethanol. This reaction is typically carried out under reflux conditions to ensure complete quaternization.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of N,N,N’,N’-Tetramethyl-N,N’-bis(6-(trimethylammonio)hexyl)-1,6-hexanediaminium tetrabromide follows similar steps but on a larger scale. The process involves:
Bulk Quaternization: Large-scale quaternization reactions are conducted in industrial reactors with precise control over temperature and pressure to ensure consistent product quality.
Automated Purification: Advanced purification techniques, such as continuous chromatography, are employed to achieve high purity levels efficiently.
Quality Control: Stringent quality control measures are implemented to monitor the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N,N,N’,N’-Tetramethyl-N,N’-bis(6-(trimethylammonio)hexyl)-1,6-hexanediaminium tetrabromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of quaternary ammonium groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Complexation: The compound can form complexes with metal ions, which can be useful in various applications.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, hydroxides, and amines.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted ammonium compounds, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
N,N,N’,N’-Tetramethyl-N,N’-bis(6-(trimethylammonio)hexyl)-1,6-hexanediaminium tetrabromide has a wide range of scientific research applications, including:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in cell biology for its ability to disrupt cell membranes, making it useful in studies involving cell lysis and membrane permeability.
Industry: The compound is used in the production of antimicrobial agents, surfactants, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N,N,N’,N’-Tetramethyl-N,N’-bis(6-(trimethylammonio)hexyl)-1,6-hexanediaminium tetrabromide involves its interaction with cell membranes and other molecular targets. The quaternary ammonium groups in the compound can disrupt lipid bilayers, leading to increased membrane permeability and cell lysis. Additionally, the compound can form complexes with various biomolecules, affecting their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine: A related compound with similar quaternary ammonium groups but a different overall structure.
Hexamethylenetetramine: Another compound with multiple ammonium groups, used in different applications.
Tetramethylammonium Bromide: A simpler quaternary ammonium compound with fewer ammonium groups.
Uniqueness
N,N,N’,N’-Tetramethyl-N,N’-bis(6-(trimethylammonio)hexyl)-1,6-hexanediaminium tetrabromide is unique due to its multiple quaternary ammonium groups and long alkyl chains, which confer distinct properties such as high solubility in water and the ability to form stable complexes with various molecules. These characteristics make it particularly valuable in applications requiring strong interactions with cell membranes and other biomolecules.
Propiedades
Número CAS |
107717-05-5 |
|---|---|
Fórmula molecular |
C28H66Br4N4 |
Peso molecular |
778.5 g/mol |
Nombre IUPAC |
6-[dimethyl-[6-(trimethylazaniumyl)hexyl]azaniumyl]hexyl-dimethyl-[6-(trimethylazaniumyl)hexyl]azanium;tetrabromide |
InChI |
InChI=1S/C28H66N4.4BrH/c1-29(2,3)23-17-11-13-19-25-31(7,8)27-21-15-16-22-28-32(9,10)26-20-14-12-18-24-30(4,5)6;;;;/h11-28H2,1-10H3;4*1H/q+4;;;;/p-4 |
Clave InChI |
KLDYTYBXMONFMS-UHFFFAOYSA-J |
SMILES canónico |
C[N+](C)(C)CCCCCC[N+](C)(C)CCCCCC[N+](C)(C)CCCCCC[N+](C)(C)C.[Br-].[Br-].[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


